molecular formula C17H22N2O2 B11486110 1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine

1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine

Cat. No.: B11486110
M. Wt: 286.37 g/mol
InChI Key: CFGZHDKSMHPDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl-oxazolyl moiety

Preparation Methods

The synthesis of 1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine can be achieved through several synthetic routes. One common method involves the following steps:

    Formation of the oxazole ring: The oxazole ring can be synthesized by reacting 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride.

    Coupling with piperidine: The oxazole derivative is then coupled with 3-methylpiperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases like sodium hydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine can be compared with other similar compounds such as:

    1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylpiperidine: This compound has a similar structure but with an oxadiazole ring instead of an oxazole ring.

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the piperidine core but have different substituents and functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C17H22N2O2/c1-13-4-3-9-19(11-13)12-16-10-17(18-21-16)14-5-7-15(20-2)8-6-14/h5-8,10,13H,3-4,9,11-12H2,1-2H3

InChI Key

CFGZHDKSMHPDJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.